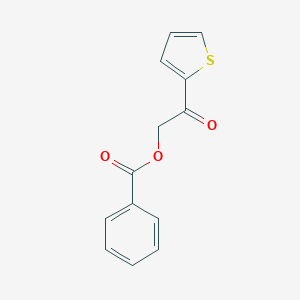

Benzoic acid (2-oxo-2-thiophen-2-ylethyl) ester

Vue d'ensemble

Description

Synthesis Analysis

While specific synthesis methods for “Benzoic acid (2-oxo-2-thiophen-2-ylethyl) ester” were not found, it’s worth noting that similar compounds, such as alkyl boronic esters, have been synthesized using catalytic protodeboronation . This involves a radical approach and has been applied to 1°, 2°, and 3° alkyl boronic esters .Applications De Recherche Scientifique

Synthesis and Chemical Characterization

Synthesis Process : The synthesis of related compounds, such as 2-(2-Phenylethyl)benzoic acid or 2-(thiophen-2-ylethyl)benzoic acid, has been achieved through processes like the Wittig-Horner reaction, hydrolysis, and hydrogenation (Chen Fen-er, 2012).

Characterization of Thiophene Acetyl Salicylic Acid Esters : Studies have synthesized and characterized thiophene acetyl salicylic acid esters, examining their cytotoxic effects on various cancer and normal cell lines (H. Ünver & Z. Cantürk, 2017).

Applications in Material Science

- Intermolecular Forces and Packing Structure : Research on thiophene derivatives, including those with benzoic acid esters, focuses on understanding their solid-state structures and the effects of functional groups and intermolecular forces (A. Bettencourt‐Dias, Subha Viswanathan, & K. Ruddy, 2005).

Applications in Organic Chemistry

Cyclopolymerization and Metathesis Catalysts : Studies involve the use of benzoic acid esters in the synthesis of ruthenium-based catalysts for applications like cyclopolymerization (Martin G. Mayershofer, †. A. Oskar Nuyken, & M. Buchmeiser, 2006).

Synthesis of Novel Compounds : The synthesis of new derivatives, such as 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester, has been achieved using specific reagents, showcasing the diverse potential of benzoic acid esters in organic chemistry (A. El‐Faham, Zainab Mohammed Al Marhoon, A. Abdel-Megeed, & F. Albericio, 2013).

Photodimerization and Molecular Structure

- Photodimerization Studies : Research into the photodimerization of certain benzoic acid esters has been conducted, providing insights into the molecular arrangements and reaction behaviors in crystalline states (M. Hasegawa, H. Arioka, H. Harashina, M. Nohara, M. Kubo, & T. Nishikubo, 1985).

Mécanisme D'action

Target of Action

Benzoic acid (2-oxo-2-thiophen-2-ylethyl) ester is a benzoate ester . The primary targets of benzoic acid, a related compound, are microbial cells, where it acts as an antimicrobial food additive . It is also used as a treatment for urea cycle disorders due to its ability to bind amino acids .

Mode of Action

The mode of action of benzoic acid involves its conjugation to glycine in the liver, leading to the excretion of hippuric acid . As the sodium salt form, sodium benzoate, it binds to amino acids, leading to their excretion and a decrease in ammonia levels

Biochemical Pathways

Benzoic acid is involved in the β-oxidative pathway in plants . This pathway involves the shortening of the C3 side chain by two carbon units, which can occur by a non–β-oxidative route and/or a β-oxidative pathway analogous to the catabolism of fatty acids

Pharmacokinetics

The pharmacokinetics of benzoic acid involves its absorption, distribution, metabolism, and excretion (ADME). It is absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver where it is conjugated to glycine, and excreted in the urine as hippuric acid

Result of Action

The result of benzoic acid’s action is the reduction of ammonia levels in the body, which is beneficial in the treatment of urea cycle disorders

Action Environment

The action of benzoic acid can be influenced by environmental factors such as pH and temperature, which can affect its solubility and stability

Propriétés

IUPAC Name |

(2-oxo-2-thiophen-2-ylethyl) benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3S/c14-11(12-7-4-8-17-12)9-16-13(15)10-5-2-1-3-6-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTRJBRYIHAPCFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC(=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzoic acid (2-oxo-2-thiophen-2-ylethyl) ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-methylphenyl)-7-(4-pyridinyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B349250.png)

![3-(4-methylphenyl)-7-(3,4,5-trimethoxyphenyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B349251.png)

![2-(acetylamino)-N-[3-(morpholin-4-yl)propyl]benzamide](/img/structure/B349252.png)

![N-(2-{[3-(morpholin-4-yl)propyl]carbamoyl}phenyl)biphenyl-4-carboxamide](/img/structure/B349253.png)

![2-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B349256.png)

![Ethyl 4-[(2-furylmethyl)amino]-3-quinolinecarboxylate](/img/structure/B349290.png)

![Ethyl 4-[(2-phenylethyl)amino]quinoline-3-carboxylate](/img/structure/B349292.png)

![6-chloro-3-(pyridin-3-ylmethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline](/img/structure/B349299.png)

![2-[(2-methyl-1H-indol-3-yl)(pyridin-2-ylamino)methyl]phenol](/img/structure/B349300.png)

![1-(3-isopentyl-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone](/img/structure/B349301.png)

![N-[(2H-1,3-benzodioxol-5-yl)(2-methyl-1H-indol-3-yl)methyl]-4-methylpyridin-2-amine](/img/structure/B349302.png)